molecular formula C12H18O B8758344 Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- CAS No. 60772-80-7

Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl-

Cat. No. B8758344
CAS RN: 60772-80-7
M. Wt: 178.27 g/mol
InChI Key: XLPWABAEWSNQJE-UHFFFAOYSA-N
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Patent
US04131677

Procedure details

A mixture of 0.01 mole of 3-t-butyl-2-methoxytoluene, 0.01 mole of potassium permanganate, and 100 ml. of 1 N sodium hydroxide solution is heated to reflux and another 0.01 mole of potassium permanganate is added each hour until a total of 0.05 mole has been added (4 hours). After another 2 hours of reflux the unreacted starting material is steam distilled. Ethanol is added to the residue to decompose excess permanganate and mixture is filtered hot. Acidification with sulfuric acid of the filtrate causes precipitation of the product which is collected, washed with water and dried to give 3-t-butyl-2-methoxybenzoic acid.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([O:12][CH3:13])=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[Mn]([O-])(=O)(=O)=[O:15].[K+].[OH-:20].[Na+]>>[C:1]([C:5]1[C:6]([O:12][CH3:13])=[C:7]([CH:8]=[CH:9][CH:10]=1)[C:11]([OH:15])=[O:20])([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C=CC1)C)OC
Name
Quantity
0.01 mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.01 mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
has been added (4 hours)
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After another 2 hours of reflux the
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
distilled
ADDITION
Type
ADDITION
Details
Ethanol is added to the residue
FILTRATION
Type
FILTRATION
Details
is filtered hot
CUSTOM
Type
CUSTOM
Details
precipitation of the product which
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=C(C(=O)O)C=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.